molecular formula C12H18FN B15328682 3-Fluoro-5-methyl-N-neopentylaniline

3-Fluoro-5-methyl-N-neopentylaniline

Cat. No.: B15328682
M. Wt: 195.28 g/mol
InChI Key: PPIHFFZXUPQALM-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-N-neopentylaniline is an organic compound with the molecular formula C12H18FN It is a fluorinated aromatic amine, which means it contains a fluorine atom attached to an aromatic ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyl-N-neopentylaniline typically involves the introduction of a fluorine atom into an aromatic ring, followed by the attachment of a neopentyl group to the nitrogen atom of the amine. One common method for synthesizing fluorinated aromatic compounds is the use of electrophilic fluorination reagents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of a suitable solvent, such as acetonitrile or dichloromethane, and may require the presence of a catalyst or base to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyl-N-neopentylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce the corresponding aniline derivative .

Scientific Research Applications

3-Fluoro-5-methyl-N-neopentylaniline has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-methyl-N-neopentylaniline is unique due to the combination of the fluorine atom, methyl group, and neopentyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-3-fluoro-5-methylaniline

InChI

InChI=1S/C12H18FN/c1-9-5-10(13)7-11(6-9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

PPIHFFZXUPQALM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NCC(C)(C)C

Origin of Product

United States

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